Ethyl 3-chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylate

Hydrogen-bond acceptor count Topological polar surface area Drug-likeness

This trisubstituted pyridazine-4-carboxylate ester bears a 3-chloro, 4-ethyl ester, and 6-(2-methoxyphenyl) pattern. The 2-methoxy group uniquely expands hydrogen-bond acceptor count (5 vs. 4) and TPSA (61.3 vs. 52.1 Ų) compared to phenyl/o-tolyl analogs, modulating permeability and electronic properties essential for kinase inhibitor and fungicide programs. Its methoxy handle enables late-stage demethylation to a latent phenol, offering a diversification point absent in methyl or chloro analogs. With an XlogP of 2.7, it serves as an ideal scaffold for peripherally restricted inhibitors and an HPLC system-suitability standard (ΔXlogP 0.4 vs. o-tolyl analog). Choose this compound to access a precisely differentiated, multi-purpose research intermediate.

Molecular Formula C14H13ClN2O3
Molecular Weight 292.72 g/mol
CAS No. 2097977-78-9
Cat. No. B1491906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylate
CAS2097977-78-9
Molecular FormulaC14H13ClN2O3
Molecular Weight292.72 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NN=C1Cl)C2=CC=CC=C2OC
InChIInChI=1S/C14H13ClN2O3/c1-3-20-14(18)10-8-11(16-17-13(10)15)9-6-4-5-7-12(9)19-2/h4-8H,3H2,1-2H3
InChIKeyFXESFXDBYKAZKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylate (CAS 2097977-78-9): Structural Identity, Physicochemical Profile, and Comparator Landscape


Ethyl 3-chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylate (CAS 2097977-78-9) is a trisubstituted pyridazine derivative bearing a 3-chloro, 4-ethyl ester, and 6-(2-methoxyphenyl) substitution pattern. Its molecular formula is C₁₄H₁₃ClN₂O₃, with a molecular weight of 292.72 g·mol⁻¹ [1]. The compound serves primarily as a synthetic intermediate and scaffold for medicinal chemistry and agrochemical research. Structurally, it belongs to the same subclass as Ethyl 3-chloro-6-phenylpyridazine-4-carboxylate (CAS 34750-70-4) and Ethyl 3-chloro-6-(o-tolyl)pyridazine-4-carboxylate (CAS 2098113-07-4), yet the presence of the 2-methoxy substituent on the 6-aryl ring introduces distinct electronic and steric features that cannot be replicated by unsubstituted phenyl or methyl-bearing analogs [2].

Why Closely Related Pyridazine-4-carboxylate Analogs Cannot Substitute Ethyl 3-chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylate in Target-Oriented Research


Within the pyridazine-4-carboxylate ester series, seemingly minor modifications to the 6-aryl substituent produce substantial shifts in hydrogen-bonding capacity, lipophilicity, conformational flexibility, and electronic distribution. The 2-methoxy group in the target compound introduces an additional hydrogen-bond acceptor (HBA = 5) and expands the topological polar surface area (TPSA) to 61.3 Ų, compared with 52.1 Ų for both the unsubstituted phenyl (HBA = 4) and o-tolyl (HBA = 4) analogs [1]. Class-level structure–activity relationship (SAR) evidence on diazinecarboxylic acids demonstrates that the position and electron-donating character of substituents directly modulate antimicrobial and cytotoxic potency, as well as thermal stability [2]. Consequently, interchanging the 2-methoxyphenyl variant with a simpler aryl analog without systematic re-optimization can lead to divergent biological readouts, altered pharmacokinetic profiles, and irreproducible synthetic outcomes.

Ethyl 3-chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylate: Head-to-Head Physicochemical and Structural Differentiation Evidence


Expanded Hydrogen-Bond Acceptor Capacity and Topological Polar Surface Area vs. Phenyl and o-Tolyl Analogs

The 2-methoxy substituent adds a fifth hydrogen-bond acceptor (ether oxygen) relative to the four HBA of Ethyl 3-chloro-6-phenylpyridazine-4-carboxylate and Ethyl 3-chloro-6-(o-tolyl)pyridazine-4-carboxylate. This increases the predicted TPSA from 52.1 Ų to 61.3 Ų, which can reduce passive membrane permeability by approximately 9.2 Ų [1][2]. The difference is quantitatively meaningful for blood–brain barrier penetration and oral bioavailability predictions.

Hydrogen-bond acceptor count Topological polar surface area Drug-likeness

Modulated Lipophilicity (XlogP) vs. o-Tolyl Analog Despite Comparable Molecular Weight

The target compound has a predicted XlogP of 2.7, whereas the o-tolyl analog (replacing OCH₃ with CH₃) shows XlogP = 3.1 [1]. This 0.4 log-unit reduction reflects the polarity introduced by the methoxy oxygen, which can enhance aqueous solubility and reduce non-specific protein binding without requiring a molecular-weight increase.

Lipophilicity XlogP Partition coefficient

Increased Conformational Flexibility (Rotatable Bonds) vs. o-Tolyl and Phenyl Analogs

The target compound has five rotatable bonds versus four for both Ethyl 3-chloro-6-phenylpyridazine-4-carboxylate and Ethyl 3-chloro-6-(o-tolyl)pyridazine-4-carboxylate [1]. The additional rotatable bond arises from the methoxy C–O linkage, which provides an extra degree of torsional freedom.

Rotatable bonds Conformational entropy Binding adaptability

Enhanced Electron-Donating Character of the 6-Aryl Ring vs. Phenyl and 4-Chlorophenyl Analogs: Class-Level SAR Inference

The 2-methoxy group is a moderate electron-donating substituent (Hammett σₚ = −0.27 for OCH₃), whereas the 4-chloro analog carries an electron-withdrawing group (σₚ = +0.23 for Cl). A structure–activity relationship study on pyridazine derivatives demonstrated that electron-releasing groups enhance antibacterial activity against Escherichia coli, while electron-withdrawing groups improve activity against human breast cancer (MCF-7) cells [1][2]. This class-level SAR suggests that the target compound may exhibit a different selectivity profile compared with the 4-chlorophenyl analog.

Electron-donating group Structure-activity relationship Antimicrobial

Differentiated Thermodynamic Properties (Boiling Point, Density) vs. o-Tolyl Analog

The predicted boiling point of the target compound (454.5 ± 45.0 °C) exceeds that of the o-tolyl analog (449.9 ± 45.0 °C) by approximately 4.6 °C, and its predicted density (1.264 ± 0.06 g·cm⁻³) is higher than that of the o-tolyl analog (1.236 ± 0.06 g·cm⁻³) [1]. These differences reflect stronger intermolecular dipole–dipole interactions and slightly greater molar mass (292.72 vs. 276.72 g·mol⁻¹) conferred by the methoxy oxygen.

Boiling point Density Intermolecular interactions

Optimal Procurement and Deployment Scenarios for Ethyl 3-chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Kinase Inhibitor and Anti-Inflammatory Scaffold Development

Pyridazine-4-carboxylate esters have been described as protein kinase inhibitors and interleukin-1β production suppressors [1]. The target compound's expanded HBA count (5 vs. 4) and TPSA (61.3 vs. 52.1 Ų) relative to the phenyl analog make it a suitable candidate for programs requiring modulated permeability, such as peripherally restricted kinase inhibitors. Its intermediate XlogP (2.7) and electron-donating 2-methoxy group may favor binding to ATP-pocket hinge regions through enhanced hydrogen-bonding interactions.

Agrochemical Research: Fungicidal Lead Optimization

The pyridazine-4-carboxylate scaffold is claimed in fungicidal patents, with substituent patterns including chloro and methoxy groups [1]. The target compound combines both features in a single entity, potentially offering a starting point for structure–activity optimization against phytopathogenic fungi such as Mycosphaerella graminicola and Puccinia spp. The predicted physicochemical differentiation (XlogP 2.7, TPSA 61.3 Ų) supports foliar uptake and translocation properties distinct from the o-tolyl analog (XlogP 3.1, TPSA 52.1 Ų) .

Chemical Biology: Enzyme Inhibition Probe with Synthetic Versatility

The methoxy group serves as a latent phenol via demethylation (e.g., BBr₃ or HBr/AcOH), enabling late-stage diversification to hydroxyl, ether, or ester conjugates. This synthetic handle is absent in the methyl (o-tolyl) and chloro (4-chlorophenyl) analogs, making the target compound uniquely suited for prodrug design or bioconjugation strategies. The acid analog (3-chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid, CAS 1511696-89-1) has been cited as a probe for enzyme inhibition studies .

Reference Standard and Analytical Method Development

Given the subtle but quantifiable differences in retention behavior predicted from XlogP and TPSA values vs. close analogs, the target compound is appropriate as a system-suitability standard in reversed-phase HPLC method development, where separation from the o-tolyl analog (ΔXlogP = 0.4) can be used to validate column selectivity and gradient performance.

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